2-Chloro-3,4-difluorobenzoic acid
Overview
Description
2-Chloro-3,4-difluorobenzoic acid is an organic compound with the molecular formula C7H3ClF2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is used in various chemical syntheses and has applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
2-Chloro-3,4-difluorobenzoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Mode of Action
It is known to interact with proteins and enzymes in the body, influencing their structure and function . By binding to specific proteins and enzymes, it instigates changes that impact the biochemical and physiological processes regulated by these molecules .
Biochemical Pathways
As a biochemical reagent, it is likely involved in various biochemical reactions and pathways, depending on the specific context of its use .
Pharmacokinetics
Its lipophilicity, water solubility, and other physicochemical properties, which can influence its bioavailability and pharmacokinetics, are provided .
Result of Action
As a biochemical reagent, its effects would likely depend on the specific biological context and the proteins or enzymes it interacts with .
Biochemical Analysis
Biochemical Properties
It is known to contribute to the synthesis of enzymes, proteins, peptides, and other small molecules . It interacts with proteins and enzymes in the body, influencing their structure and function .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-3,4-difluorobenzoic acid is not well defined. It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3,4-difluorobenzoic acid can be synthesized through several methods. One common approach involves the chlorination and fluorination of benzoic acid derivatives. For instance, starting with 3,4-difluorobenzoic acid, chlorination can be achieved using thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step processes that ensure high yield and purity. These methods typically include the use of advanced catalysts and controlled reaction environments to optimize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,4-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form different derivatives or reduced to alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can produce corresponding alcohols and ketones .
Scientific Research Applications
2-Chloro-3,4-difluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,5-difluorobenzoic acid
- 3-Chloro-2,4-difluorobenzoic acid
- 2,4-Dichlorobenzoic acid
Uniqueness
2-Chloro-3,4-difluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring. This arrangement of chlorine and fluorine atoms imparts distinct chemical properties, making it valuable for targeted applications in synthesis and research .
Properties
IUPAC Name |
2-chloro-3,4-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEOUORGNJUNFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434124 | |
Record name | 2-Chloro-3,4-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150444-93-2 | |
Record name | 2-Chloro-3,4-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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